molecular formula C17H19ClFN3O B2382031 2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379977-27-0

2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2382031
CAS No.: 2379977-27-0
M. Wt: 335.81
InChI Key: GDGQCTUXURTFEW-UHFFFAOYSA-N
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Description

2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps. One common route starts with the preparation of the piperidine intermediate, which is then coupled with the pyrimidine ring. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . The reaction conditions are generally mild and functional group tolerant, making them suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine
  • 2-[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine
  • 2-[[1-[(2-Bromophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine

Uniqueness

2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O/c18-15-5-1-6-16(19)14(15)11-22-9-2-4-13(10-22)12-23-17-20-7-3-8-21-17/h1,3,5-8,13H,2,4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGQCTUXURTFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)COC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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